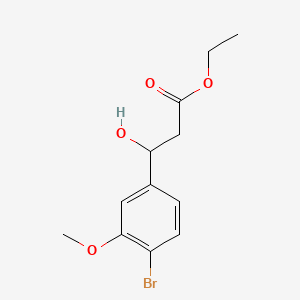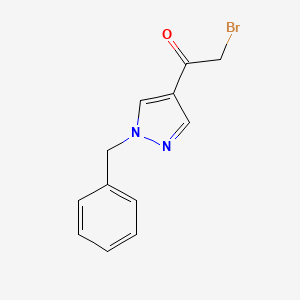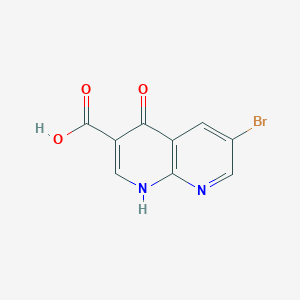![molecular formula C16H14Cl2O4 B13687737 [4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)
[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorobenzyloxy group attached to a phenyl ring, which is further connected to a hydroxy-acetic acid methyl ester moiety. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 3,4-Dichlorobenzyl Alcohol: This can be achieved by the reduction of 3,4-dichlorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 3,4-Dichlorobenzyloxybenzene: The 3,4-dichlorobenzyl alcohol is then reacted with phenol in the presence of a base like potassium carbonate to form 3,4-dichlorobenzyloxybenzene.
Esterification: The final step involves the esterification of the hydroxy-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in the manufacturing of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of [4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in metabolic pathways and cellular processes, ultimately exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(3,4-Dimethoxybenzyloxy)phenyl]-hydroxy-acetic acid methyl ester
- [4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid ethyl ester
- [4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-propionic acid methyl ester
Uniqueness
Compared to similar compounds, [4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester stands out due to its specific dichlorobenzyloxy group, which imparts unique reactivity and biological activity. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H14Cl2O4 |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
methyl 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-hydroxyacetate |
InChI |
InChI=1S/C16H14Cl2O4/c1-21-16(20)15(19)11-3-5-12(6-4-11)22-9-10-2-7-13(17)14(18)8-10/h2-8,15,19H,9H2,1H3 |
InChI Key |
LTCNMAXNNIYTLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol](/img/structure/B13687679.png)

![[1,2,4]Triazolo[4,3-b]isoquinoline](/img/structure/B13687693.png)
![Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13687699.png)
![2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13687717.png)
![2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13687718.png)


![6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687742.png)
